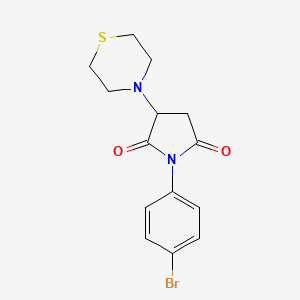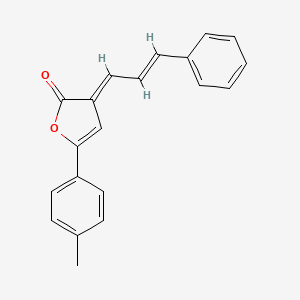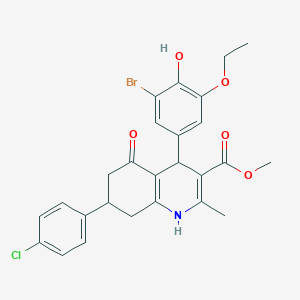
1-(4-bromophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BrPTM, and it is a heterocyclic compound that belongs to the class of pyrrolidinedione derivatives. BrPTM has been synthesized using different methods, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of BrPTM is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. BrPTM has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects
BrPTM exhibits unique biochemical and physiological effects that make it a promising candidate for further research. BrPTM has been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. BrPTM has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BrPTM has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using simple methods. BrPTM is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations is that it is not water-soluble, which limits its potential applications in aqueous systems.
Direcciones Futuras
There are several future directions for the research on BrPTM. One of the future directions is to investigate its potential use as a drug candidate for the treatment of various diseases. Another future direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of BrPTM and to identify its potential targets in various biological processes.
Conclusion
In conclusion, BrPTM is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BrPTM has been synthesized using different methods, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further research. BrPTM has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Further research is needed to fully understand the potential applications of BrPTM and to identify its potential targets in various biological processes.
Métodos De Síntesis
BrPTM can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with thiomorpholine and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The product is then subjected to cyclization using trifluoroacetic acid to yield BrPTM. Other methods involve the reaction of 4-bromobenzaldehyde with thiomorpholine and pyrrolidinedione in the presence of a base.
Aplicaciones Científicas De Investigación
BrPTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BrPTM has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. BrPTM has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSMMJCDHPQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-1-[(2-hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5118929.png)
![butyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5118930.png)

![butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5118946.png)
![3-chloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5118951.png)
![3-{[1-(3-methyl-2-butenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5118961.png)

![N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)

![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)
![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
